ICI 192605
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ICI 192605 is a potent antagonist of the thromboxane A2 receptor (TP receptor). It is known for its ability to inhibit platelet aggregation and reverse the effects of vasoconstrictors such as thromboxane A2 and prostaglandin D2 . This compound has significant implications in the study of cell signaling and vascular biology.
準備方法
The synthesis of ICI 192605 involves the creation of a complex molecular structure. Industrial production methods are not widely documented, but laboratory synthesis involves multiple steps of organic reactions, including esterification, cyclization, and selective reduction .
化学反応の分析
ICI 192605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学的研究の応用
ICI 192605 is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study the mechanisms of receptor antagonism and the synthesis of complex organic molecules.
Biology: The compound is used to investigate cell signaling pathways and the role of thromboxane A2 in various physiological processes.
Medicine: this compound has potential therapeutic applications in conditions involving platelet aggregation and vasoconstriction.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
ICI 192605 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits platelet aggregation and reverses vasoconstriction induced by thromboxane A2 and prostaglandin D2. The molecular targets include the thromboxane A2 receptor and associated signaling pathways .
類似化合物との比較
ICI 192605 is unique in its potent antagonistic activity against the thromboxane A2 receptor. Similar compounds include:
Ridogrel: Another thromboxane A2 receptor antagonist with similar applications.
IC 261: A compound with similar receptor antagonistic properties.
ICA-121431: Another receptor antagonist used in similar research applications. This compound stands out due to its specific molecular structure and high potency in inhibiting thromboxane A2 receptor-mediated effects.
特性
分子式 |
C22H23ClO5 |
---|---|
分子量 |
402.9 g/mol |
IUPAC名 |
(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid |
InChI |
InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m1/s1 |
InChIキー |
WHUIENZXNGAHQI-GKZDNZBASA-N |
異性体SMILES |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O |
正規SMILES |
C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
6-(2-(2-chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid ICI 192605 ICI-192605 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。